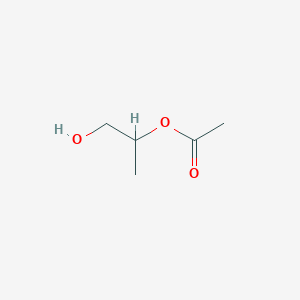![molecular formula C21H19N3O2S B3054905 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide CAS No. 6239-01-6](/img/no-structure.png)
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide, also known as MPT0B392, is a novel small molecule compound that has been synthesized for potential use in cancer treatment.
Mechanism of Action
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide is able to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide has also been shown to have anti-inflammatory effects. In vitro studies have shown that 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide is able to inhibit the production of pro-inflammatory cytokines in macrophages. Additionally, 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide has been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide is its ability to inhibit the growth of various cancer cell lines, making it a potentially useful tool for studying cancer biology. However, one limitation is that the mechanism of action of 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide. One area of interest is the development of 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide analogs with improved potency and selectivity for CK2. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide and its potential use in combination with other anti-cancer therapies. Finally, studies are needed to explore the potential anti-inflammatory effects of 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide in more detail.
Synthesis Methods
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide was synthesized using a multi-step process that began with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This compound was then reacted with 2-thiophenemethylamine to form the intermediate 4-methyl-N-(2-thiophen-2-ylmethyl)benzamide. The final step involved the reaction of this intermediate with pyridine-4-carboxaldehyde and vinyl magnesium bromide to form 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide.
Scientific Research Applications
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide has been studied for its potential use in cancer treatment. In vitro studies have shown that 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide is able to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, in vivo studies have shown that 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide is able to inhibit tumor growth and metastasis in mouse models of lung cancer and breast cancer.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide' involves the reaction of 4-methylbenzoyl chloride with 2-thiophen-2-ylacetonitrile to form 4-methyl-N-(2-thiophen-2-ylvinyl)benzamide. This intermediate is then reacted with pyridine-4-carboxylic acid and N,N-dimethylformamide to form the final compound.", "Starting Materials": [ "4-methylbenzoyl chloride", "2-thiophen-2-ylacetonitrile", "pyridine-4-carboxylic acid", "N,N-dimethylformamide" ], "Reaction": [ "Step 1: 4-methylbenzoyl chloride is reacted with 2-thiophen-2-ylacetonitrile in the presence of a base such as triethylamine to form 4-methyl-N-(2-thiophen-2-ylvinyl)benzamide.", "Step 2: The intermediate 4-methyl-N-(2-thiophen-2-ylvinyl)benzamide is then reacted with pyridine-4-carboxylic acid and N,N-dimethylformamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form the final compound '4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide'." ] } | |
CAS RN |
6239-01-6 |
Product Name |
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide |
Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-3-oxo-3-(pyridin-4-ylmethylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H19N3O2S/c1-15-4-6-17(7-5-15)20(25)24-19(13-18-3-2-12-27-18)21(26)23-14-16-8-10-22-11-9-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-13- |
InChI Key |
GZWFLIOYHXKMHQ-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=NC=C3 |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=NC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



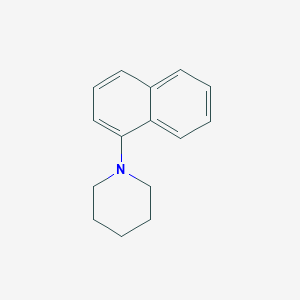
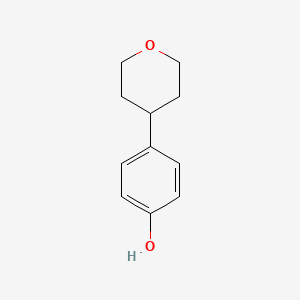
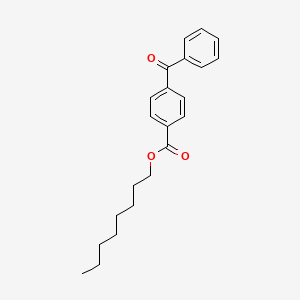
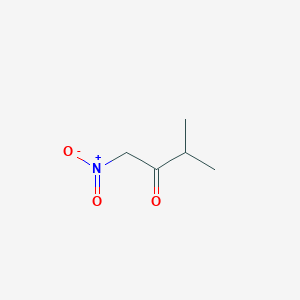
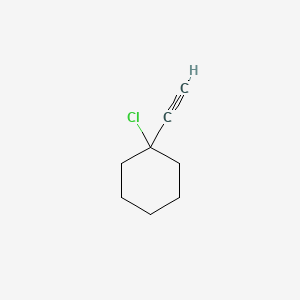
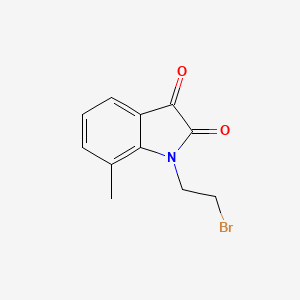
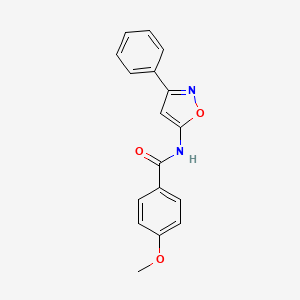
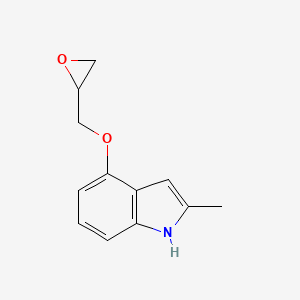
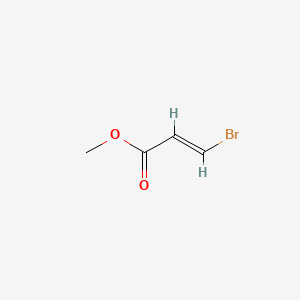
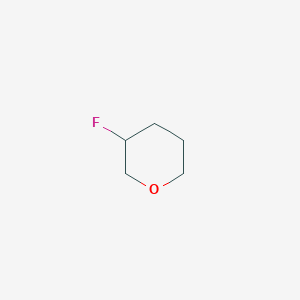
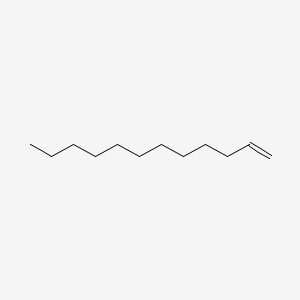
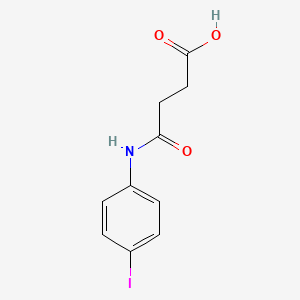
![[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B3054842.png)
